4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
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Overview
Description
4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one is a chemical compound with a unique structure that includes a thieno[3,4-d]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,4-d]imidazole derivative with a pentyl group donor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pentyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid
- Biotin methyl ester
- 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid
Uniqueness
4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one is unique due to its specific pentyl substitution, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C10H18N2OS |
---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
4-pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C10H18N2OS/c1-2-3-4-5-8-9-7(6-14-8)11-10(13)12-9/h7-9H,2-6H2,1H3,(H2,11,12,13) |
InChI Key |
ZBHNDARKCKTDLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
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